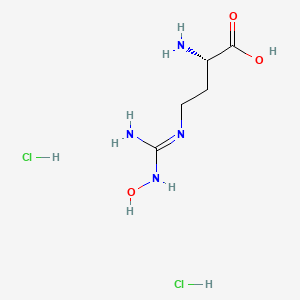

(S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid dihydrochloride

Description

(S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid dihydrochloride (CAS: 291758-32-2, molecular formula: C₅H₁₄Cl₂N₄O₃) is a hydrochloride salt derivative of a non-proteinogenic amino acid featuring a hydroxyguanidino functional group at the fourth carbon of the butanoic acid backbone . This compound is notable for its high purity (98%) and is supplied in quantities ranging from 100 mg to 1 g for research applications .

Properties

IUPAC Name |

(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3.2ClH/c6-3(4(10)11)1-2-8-5(7)9-12;;/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H/t3-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPIIXWPTMFQQJ-QTNFYWBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)NO)C(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=C(N)NO)[C@@H](C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc-Protected Glutamine Pathway

A streamlined three-step synthesis from N-α-Boc-L-glutamine (yield: 37%) avoids expensive reagents and simplifies purification:

-

Hydroxylamine Coupling : Boc-L-glutamine reacts with hydroxylamine under basic conditions to form the hydroxyguanidine intermediate.

-

Deprotection : Acidic hydrolysis (HCl/dioxane) removes Boc groups.

-

Salt Formation : Precipitation with HCl/isopropanol yields the dihydrochloride salt.

Advantages :

-

Eliminates seven-step traditional sequences.

-

Reduces byproduct formation through pH-controlled reactions.

Nitrile Intermediate Strategy

Nitrile Hydroxylation and Hydrolysis

A multi-step approach involves nitrile intermediates:

-

Nitrile Synthesis :

-

N-Boc-protected glycine derivatives react with 4-(bromomethyl)benzonitrile to form aliphatic/aromatic nitriles.

-

-

Amidoxime Formation :

-

Hydrolysis and Salt Formation :

-

Acidic hydrolysis (HCl) followed by isopropanol precipitation generates the dihydrochloride salt.

-

Key Conditions :

-

Temperature: 50–60°C for amidoxime formation.

Optimization Strategies

Reaction Yield Enhancements

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Steps | 7 | 3 |

| Total Yield | 21% | 37% |

| Purification | Column Chromatography | Crystallization |

Improvements :

-

Reduced Steps : Combining protection/deprotection stages minimizes intermediate isolation.

-

Solvent Selection : Isopropanol enhances salt precipitation efficiency.

Purification and Analytical Characterization

Crystallization Protocols

Analytical Validation

| Technique | Critical Data Points | Reference |

|---|---|---|

| HPLC | Retention time: 6.8 min (C18 column) | |

| NMR | H (DO): δ 3.2 (CH), δ 4.1 (CH) | |

| Mass Spec | [M+H]: 249.1 m/z |

Comparative Analysis of Methods

Cost and Scalability

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Biochemical Research

Nitric Oxide Synthase Inhibition

Research has indicated that (S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid dihydrochloride acts as a dual-target inhibitor of nitric oxide synthase (NOS) and dimethylarginine dimethylaminohydrolase (DDAH). This dual inhibition can enhance the understanding of nitric oxide's role in various physiological and pathological processes, particularly in cancer biology where NO is implicated in tumor growth and angiogenesis .

Case Study : A study demonstrated that the application of this compound in glioma cell lines resulted in altered NO levels, which subsequently influenced tumor progression. The inhibition of DDAH led to decreased tumor growth rates, suggesting a potential therapeutic angle for targeting NO pathways in oncology .

Cardiovascular Research

Role in Vascular Function

The compound has been studied for its effects on vascular function, particularly its role in modulating endothelial function through NO signaling pathways. By inhibiting DDAH, it may enhance the bioavailability of NO, thereby improving endothelial function and potentially offering therapeutic benefits for cardiovascular diseases .

Neurological Applications

Neuroprotection Studies

Due to its influence on NO synthesis, this compound has been investigated for neuroprotective properties. Research suggests that modulation of NO levels can protect against neuronal injury in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Therapeutic Potential

Antitumor Agent Development

The compound's ability to inhibit both NOS and DDAH positions it as a candidate for developing antitumor agents. Its dual-action mechanism could be exploited to create more effective treatments for cancers characterized by aberrant NO signaling .

Data Summary Table

| Application Area | Key Findings | Potential Benefits |

|---|---|---|

| Biochemical Research | Inhibits NOS and DDAH; alters NO levels in glioma cells | Insights into cancer biology; potential therapeutic use |

| Cardiovascular Research | Modulates endothelial function via enhanced NO bioavailability | Possible treatment for cardiovascular diseases |

| Neurological Applications | Exhibits neuroprotective effects by modulating NO levels | Potential therapy for neurodegenerative diseases |

| Antitumor Development | Dual inhibition may lead to effective antitumor therapies | New treatment avenues for cancer |

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues with Modified Guanidino Groups

2.1.1. (S)-2-Amino-4-(3-methylguanidino)butanoic Acid (4124W)

- Structure: Features a methylguanidino group instead of hydroxyguanidino.

- CAS: Not explicitly provided, but synthesized via coupling of N,S-dimethylthiopseudouronium iodide with a copper complex of 2,4-diamino-n-butyric acid dihydrochloride .

- Bioactivity: Acts as a potent inhibitor of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme regulating nitric oxide synthesis .

2.1.2. (S)-2,4-Diaminobutanoic Acid Dihydrochloride

- CAS : 1883-09-6, molecular formula: C₄H₁₂Cl₂N₂O₂ .

- Applications: Used in peptide synthesis and as a precursor for modified amino acids.

- Key Difference: The absence of a guanidino group limits its hydrogen-bonding capacity and bioactivity in enzyme inhibition contexts .

2.2. Analogues with Other Functional Groups

2.2.1. (2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride

- Structure: Substitutes the hydroxyguanidino group with a methoxy group.

- CAS: 3311-01-1, molecular formula: C₅H₁₂ClNO₃ .

- Properties: The methoxy group enhances hydrophobicity, reducing aqueous solubility compared to the hydroxyguanidino analogue.

- Applications : Primarily used in pharmaceutical intermediates .

2.2.2. 4-(Dimethylamino)butanoic Acid Hydrochloride

- Structure: Features a dimethylamino group at position 4.

- CAS: Not provided, but molecular formula: C₆H₁₄ClNO₂ .

- Applications : Used in organic synthesis and as a chiral building block.

- Key Difference: The dimethylamino group introduces steric bulk and basicity, contrasting with the hydrogen-bonding hydroxyguanidino moiety .

2.3. Sulfur-Containing Analogues

2.3.1. (S)-2-Amino-4-(methylthio)butanoic Acid Derivatives

- Structure : Contains a methylthio group (e.g., p-toluene sulfonate salts).

- Key Difference: The thioether group lacks the hydrogen-bonding capability of hydroxyguanidino, favoring hydrophobic interactions .

Comparative Data Tables

Table 1: Structural and Physical Properties

Research Findings and Implications

- Enzyme Inhibition: The hydroxyguanidino group’s hydrogen-bonding capacity may enhance binding to DDAH or similar enzymes, analogous to 4124W’s methylguanidino-mediated inhibition . Further studies are needed to confirm this hypothesis.

- Synthetic Challenges: Introducing the hydroxyguanidino group requires precise protection-deprotection strategies, contrasting with simpler methyl or methoxy analogues .

- Material Science Potential: Unlike sulfur-containing analogues used in liquid crystals , the hydroxyguanidino compound’s polarity may limit utility in hydrophobic systems but expand applications in aqueous formulations.

Biological Activity

(S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid dihydrochloride, also known as L-arginine analog, has garnered attention in biomedical research due to its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is primarily known for its role as a substrate in the synthesis of nitric oxide (NO) through the action of nitric oxide synthase (NOS). NO is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response modulation.

Biological Activities

-

Vasodilatory Effects :

- The compound enhances blood flow by promoting the production of NO, leading to vasodilation. This property is particularly beneficial in conditions like hypertension and cardiovascular diseases.

-

Neuroprotective Effects :

- Research indicates that this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

-

Immune Modulation :

- This compound has been shown to influence immune responses by enhancing the activity of macrophages and promoting cytokine production, which may aid in combating infections and inflammation.

Study on Cardiovascular Health

A study published in Frontiers in Physiology demonstrated that supplementation with this compound improved endothelial function in patients with coronary artery disease. The results showed a significant increase in endothelial NO synthase activity and reduced arterial stiffness post-treatment .

Neuroprotective Effects

In a controlled trial involving animal models of neurodegeneration, administration of this compound resulted in decreased neuronal apoptosis and improved cognitive function. The compound was found to upregulate brain-derived neurotrophic factor (BDNF), suggesting a mechanism for its neuroprotective effects .

Comparative Biological Activity Table

Q & A

Q. What are the key physicochemical properties and analytical methods for characterizing (S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid dihydrochloride?

Answer:

-

Physicochemical Properties :

- Molecular formula: C₅H₁₄Cl₂N₄O₃ ; Molecular weight: 253.1 g/mol (exact mass may vary with isotopic distribution).

- Purity: Typically ≥98% (HPLC), as reported in commercial reference standards .

- Solubility: Enhanced by the dihydrochloride salt form, likely soluble in polar solvents (e.g., water, methanol) but requires empirical validation .

-

Analytical Methods :

- Nuclear Magnetic Resonance (NMR) : Use ¹H-NMR (e.g., DMSO-d₆ solvent) to confirm proton environments, such as hydroxyguanidino NH signals (δ ~9.0 ppm) and backbone CH groups .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode for molecular ion confirmation (e.g., [M+H]⁺ at m/z 253.1) .

Q. What synthetic routes are available for this compound?

Answer:

-

Core Synthesis Strategy :

- Step 1 : Protect the primary amine of a precursor (e.g., 2,4-diaminobutyric acid dihydrochloride) using Boc anhydride .

- Step 2 : Couple the protected amine with a hydroxyguanidine donor (e.g., via nucleophilic substitution or copper-mediated reactions) .

- Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA) or HCl/dioxane .

- Step 4 : Form the dihydrochloride salt by treating the free base with concentrated HCl in diethyl ether .

-

Critical Parameters :

Advanced Research Questions

Q. How does the hydroxyguanidino group influence biological activity, particularly in enzyme inhibition?

Answer:

-

Mechanistic Insight :

- The hydroxyguanidino group mimics endogenous substrates of dimethylarginine dimethylaminohydrolase (DDAH), enabling competitive inhibition. Analogues like (S)-2-Amino-4-(3-methylguanidino)butanoic acid show IC₅₀ values in the micromolar range .

- Structure-Activity Relationship (SAR) : Hydroxy substitution at the guanidino group enhances hydrogen bonding with active-site residues (e.g., Asp/Glu in DDAH), increasing binding affinity .

-

Experimental Validation :

Q. How can researchers address solubility challenges in experimental design?

Answer:

- Salt Form Optimization :

- The dihydrochloride salt improves aqueous solubility compared to the free base. Confirm solubility via phase-solubility studies in PBS (pH 7.4) .

- Co-Solvent Systems :

- Use DMSO (≤5% v/v) for stock solutions, followed by dilution in buffers containing cyclodextrins or surfactants (e.g., Tween-80) to prevent precipitation .

- pH Adjustment :

Q. How to resolve discrepancies in bioactivity data across studies?

Answer:

- Potential Sources of Contradiction :

- Purity Variability : Batch-to-batch differences (e.g., 95% vs. 98% purity) can alter IC₅₀ values. Validate purity via orthogonal methods (NMR, HPLC) .

- Assay Conditions : Differences in buffer composition (e.g., ionic strength, cofactors like Ca²⁺) may affect enzyme kinetics. Standardize protocols using reference inhibitors (e.g., L-NMMA for DDAH) .

- Cellular Uptake : For cell-based studies, confirm membrane permeability via LC-MS quantification of intracellular compound levels .

Q. What strategies are recommended for structural modifications to enhance metabolic stability?

Answer:

- Backbone Modifications :

- Functional Group Protection :

- Isotopic Labeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.